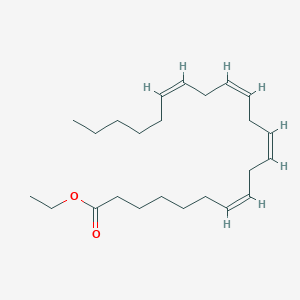

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid ethyl ester. It is derived from docosahexaenoic acid (DHA) and is known for its potential health benefits, particularly in cardiovascular health. This compound is found in various plant sources such as soybean oil and evening primrose oil .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be synthesized through the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of docosahexaenoic acid from natural sources, followed by its esterification with ethanol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this ester. Under acidic or basic conditions, the ester bond cleaves to yield docosa-7,10,13,16-tetraenoic acid (adrenic acid) and ethanol.

Key Conditions and Products:

The reaction rate increases with temperature and catalyst concentration. Enzymatic hydrolysis offers regioselectivity advantages but requires optimized pH (6.5–7.5) .

Oxidation Reactions

The compound’s polyunsaturated structure makes it highly susceptible to oxidation, particularly at the double bonds.

Autoxidation

Reactive oxygen species (ROS) or light exposure initiates peroxidation:

-

Primary products : Hydroperoxides (e.g., 7-hydroperoxy-adrenic acid ethyl ester) .

-

Secondary products : Aldehydes (e.g., 4-hydroxy-2-nonenal) and ketones via β-scission .

Controlled Oxidation

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ | Cold, acidic or alkaline | Epoxides at double bonds |

| Ozone (O₃) | -78°C in dichloromethane | Ozonides, cleaved to shorter aldehydes |

| H₂O₂/Fe²⁺ | Fenton’s reagent, pH 3–4 | Lipid peroxides |

Epoxidation with peracids (e.g., mCPBA) selectively forms epoxides at the 7,10,13,16 positions .

Hydrogenation

Catalytic hydrogenation reduces double bonds to single bonds, altering the compound’s physical and biological properties:

Complete hydrogenation yields ethyl docosanoate, a saturated ester .

Transesterification

The ethyl group can be replaced by other alcohols under acidic or basic conditions:

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12 hr | Methyl docosa-7,10,13,16-tetraenoate |

| Glycerol | Lipase B (C. antarctica) | 40°C, solvent-free | Glyceryl tri-docosa-7,10,13,16-tetraenoate |

Enzymatic transesterification is preferred for temperature-sensitive applications.

Biological Interactions

The ester’s hydrolysis product, adrenic acid, modulates biological pathways:

-

Enzyme inhibition : Competitively inhibits arachidonyl-CoA synthetase (IC₅₀ = 12 µM) .

-

Membrane incorporation : Alters lipid raft dynamics, affecting signal transduction .

Stability and Storage Recommendations

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Dietary Supplementation

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is recognized for its role as a source of essential fatty acids. It is often included in dietary supplements aimed at improving cardiovascular health and cognitive function due to its anti-inflammatory properties.

2. Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. Studies have shown that such fatty acids can improve lipid profiles and reduce the risk of chronic diseases like heart disease and diabetes .

Pharmaceutical Applications

1. Anti-Cancer Research

Recent studies have indicated that ethyl docosa-tetraenoate exhibits potential anti-cancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable patent discusses its use in pharmaceutical compositions targeting cancer therapy by enhancing the efficacy of existing treatments .

2. Neuroprotective Effects

Research has highlighted the neuroprotective effects of polyunsaturated fatty acids on brain health. This compound has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's by promoting neuronal survival and reducing inflammation .

Biochemical Research

1. Metabolic Studies

This compound serves as a valuable tool in metabolic studies due to its role in lipid metabolism. It can be utilized to investigate the pathways involved in fatty acid oxidation and synthesis in various biological systems .

2. Cell Signaling Pathways

this compound is also involved in cell signaling mechanisms. It influences pathways such as NF-κB and PI3K/Akt/mTOR that are crucial for cellular responses to stress and inflammation .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of various enzymes and receptors involved in inflammatory and metabolic pathways. The compound’s effects on cardiovascular health are believed to be due to its ability to reduce the levels of low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL cholesterol .

Vergleich Mit ähnlichen Verbindungen

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is similar to other polyunsaturated fatty acid ethyl esters, such as:

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate: Another polyunsaturated fatty acid ethyl ester with an additional double bond, known for its anti-inflammatory and cardiovascular benefits.

Ethyl (7Z,10Z,13Z,16Z)-docosatetraenoate: A related compound with similar properties and applications.

The uniqueness of this compound lies in its specific configuration and the number of double bonds, which confer distinct biological activities and health benefits.

Biologische Aktivität

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid derivative known for its potential health benefits and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its long-chain structure with multiple double bonds. It is a derivative of docosahexaenoic acid (DHA), which is crucial for various physiological functions.

- Molecular Formula : C22H34O2

- Molecular Weight : 330.51 g/mol

- Structure : Contains four cis double bonds located at the 7th, 10th, 13th, and 16th positions.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators such as resolvins and protectins.

- Neuroprotective Properties : This compound has been shown to support neuronal health by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.

- Cardiovascular Benefits : It contributes to cardiovascular health by improving endothelial function and reducing triglyceride levels in the blood.

Anti-infection

This compound exhibits significant anti-infective properties against various pathogens:

- Antiviral Activity : It has shown effectiveness against viruses such as HIV and influenza by interfering with viral replication processes.

- Antibacterial Effects : The compound demonstrates antibacterial activity against a range of bacteria including Staphylococcus aureus and Escherichia coli.

Apoptotic Induction

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This property makes it a candidate for cancer therapy.

Case Studies

- Neuroprotection in Animal Models :

- Cardiovascular Health :

- Anticancer Properties :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIGMBMMKHKCQW-GKFVBPDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.